1-(tert-Butoxycarbonyl)-3-(2-ethylbutyl)-2-pyrrolidinecarboxylic acid

Description

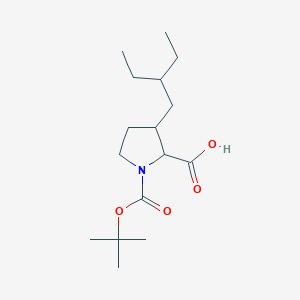

1-(tert-Butoxycarbonyl)-3-(2-ethylbutyl)-2-pyrrolidinecarboxylic acid is a pyrrolidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a branched 2-ethylbutyl substituent at the 3-position, and a carboxylic acid moiety at the 2-position. The Boc group is widely used in organic synthesis to protect amines during multi-step reactions, while the 2-ethylbutyl group introduces steric bulk and lipophilicity. Such compounds are critical intermediates in pharmaceutical synthesis, particularly for peptidomimetics or small-molecule drugs where controlled reactivity and solubility are essential .

Properties

IUPAC Name |

3-(2-ethylbutyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29NO4/c1-6-11(7-2)10-12-8-9-17(13(12)14(18)19)15(20)21-16(3,4)5/h11-13H,6-10H2,1-5H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWSNHYHGZYOUTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CC1CCN(C1C(=O)O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization to Form the Pyrrolidine Core

The initial step involves cyclization of suitable precursors to form the pyrrolidine ring. For related compounds such as 1-tert-butyloxycarbonyl-3-azetidinone, cyclization is achieved by reacting haloalkyl precursors with ammonium salts in the presence of halide catalysts (e.g., sodium bromide, potassium bromide, sodium iodide, potassium iodide) to promote ring closure.

- Example Reaction Conditions:

- Solvent: Dimethylformamide (DMF)

- Temperature: 50–100 °C

- Reaction Time: 6–12 hours

- Catalysts: Potassium iodide or sodium iodide

- Base: Sodium carbonate or potassium carbonate

This cyclization yields intermediate heterocyclic compounds with protected nitrogen atoms ready for further functionalization.

Catalytic Hydrogenation and Functional Group Modification

Subsequent steps often involve catalytic hydrogenation under palladium-carbon (Pd/C) conditions to reduce or modify substituents on the heterocyclic ring. This step is crucial for introducing or modifying the 2-ethylbutyl substituent on the pyrrolidine ring.

- Catalyst: Palladium on carbon (Pd/C)

- Conditions: Hydrogen atmosphere, room temperature to mild heating

- Outcome: Selective reduction or substitution enabling the introduction of the 2-ethylbutyl group.

Introduction of the tert-Butoxycarbonyl (Boc) Protecting Group

Protection of the nitrogen atom with a Boc group is essential to prevent undesired side reactions during subsequent steps.

- Reagents: Boc anhydride (di-tert-butyl dicarbonate)

- Base: Organic bases such as triethylamine, diisopropylethylamine, pyridine, or inorganic bases like potassium carbonate or sodium carbonate

- Solvent: Dichloromethane or other suitable organic solvents

- Conditions: Room temperature stirring for several hours

This step results in the formation of the Boc-protected intermediate, stabilizing the nitrogen functionality.

Carboxylation and Acidification

The carboxylic acid group at the 2-position is introduced or revealed by treating intermediates with organic or inorganic acids.

- Acids Used: Tartaric acid, oxalic acid, malic acid, citric acid, benzoic acid, salicylic acid, caffeic acid, hydrochloric acid, sulfuric acid, or phosphoric acid

- Conditions: Mild heating or room temperature depending on acid strength and solvent

- Purpose: To convert esters or protected acid derivatives into the free carboxylic acid form

This acidification step finalizes the synthesis of 1-(tert-Butoxycarbonyl)-3-(2-ethylbutyl)-2-pyrrolidinecarboxylic acid.

Summary of Key Preparation Steps in Tabular Form

| Step No. | Reaction Type | Reagents/Catalysts | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Cyclization | Haloalkyl precursor, ammonium salt, KI/KBr | DMF, 50–100 °C, 6–12 h | Formation of substituted pyrrolidine ring |

| 2 | Catalytic hydrogenation | Pd/C, H2 | Room temp to mild heating | Introduction/modification of 2-ethylbutyl substituent |

| 3 | Boc Protection | Boc anhydride, organic/inorganic base | Room temp, several hours | Boc-protected nitrogen intermediate |

| 4 | Acidification/Carboxylation | Organic/inorganic acids | Mild heating or room temp | Free carboxylic acid group at 2-position |

Research Findings and Industrial Applicability

- The described synthesis route offers high relative yields and strong applicability for industrial scale-up due to the use of readily available catalysts and reagents, and avoidance of environmentally unfriendly solvents like dioxane and DMSO traditionally used in similar syntheses.

- The use of halide catalysts (KI, KBr) in cyclization enhances reaction efficiency and reduces impurity formation.

- The Boc protection step is versatile, with multiple base options allowing optimization based on scale and cost considerations.

- Acidification with various organic acids allows fine control over product purity and crystallization properties, beneficial for pharmaceutical intermediate production.

- The entire process is designed to minimize byproducts and environmental impact, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butoxycarbonyl)-3-(2-ethylbutyl)-2-pyrrolidinecarboxylic acid can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to remove the Boc protecting group, typically using strong acids or catalytic hydrogenation.

Substitution: Nucleophilic substitution reactions can be carried out to replace the Boc group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Trifluoroacetic acid (TFA) is often used to remove the Boc group.

Substitution: Alkyl halides and bases such as sodium hydride (NaH) are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction typically results in the removal of the Boc group, exposing the free amine.

Scientific Research Applications

Applications in Medicinal Chemistry

-

Synthesis of Pharmaceutical Intermediates :

- The compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and metabolic disorders. Its structure allows for modifications that enhance bioactivity and selectivity.

- Case Study : Research has shown that derivatives of this compound exhibit potential as inhibitors in pathways related to neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

-

Peptide Synthesis :

- The Boc group is widely used in peptide synthesis as a protecting group for amines. This application is crucial for the stepwise assembly of peptides where selective deprotection is required.

- Data Table 1 : Comparison of protecting groups used in peptide synthesis.

| Protecting Group | Stability | Deprotection Conditions | Common Uses |

|---|---|---|---|

| Boc | High | Acidic conditions | Peptides |

| Fmoc | Moderate | Basic conditions | Peptides |

| Z | Low | Mild acidic conditions | Peptides |

- Drug Development :

- The compound's derivatives are being investigated for their pharmacological properties. For example, modifications to the ethyl butyl side chain can influence lipophilicity and bioavailability.

- Case Study : A derivative was tested against cancer cell lines, showing promising results in inhibiting tumor growth.

Applications in Organic Synthesis

- Synthetic Pathways :

- The compound is utilized in various synthetic pathways due to its functional groups that allow for further derivatization. It can be transformed into other useful compounds through reactions such as esterification or amidation.

- Data Table 2 : Common reactions involving 1-(tert-butoxycarbonyl)-3-(2-ethylbutyl)-2-pyrrolidinecarboxylic acid.

| Reaction Type | Conditions | Products |

|---|---|---|

| Esterification | Acid catalyst | Esters with varied alcohols |

| Amidation | Coupling agents | Amides with different amines |

| Reduction | Reducing agents | Alcohols or amines |

- Catalysis :

- The compound has been explored as a catalyst or catalyst precursor in organic reactions, particularly in asymmetric synthesis, which is vital for producing chiral molecules.

- Case Study : Its application in enantioselective reactions has been documented, showcasing its effectiveness compared to other catalysts.

Research Findings and Insights

Recent studies highlight the versatility of this compound in both academic and industrial settings:

- A study published in Journal of Medicinal Chemistry demonstrated that modifications to the Boc group can significantly influence the pharmacokinetic properties of drug candidates derived from this compound.

- Another research article discussed its role in synthesizing novel anti-inflammatory agents, indicating its potential therapeutic applications beyond traditional uses.

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-3-(2-ethylbutyl)-2-pyrrolidinecarboxylic acid involves its ability to act as a protecting group for amines. The Boc group stabilizes the compound, preventing unwanted reactions during synthesis. Upon removal of the Boc group, the free amine can participate in further chemical reactions, facilitating the synthesis of target molecules .

Comparison with Similar Compounds

Table 1: Key Properties of Analogous Boc-Protected Pyrrolidinecarboxylic Acids

Substituent Effects on Physicochemical Properties

- Lipophilicity : The 2-ethylbutyl group in the target compound confers higher lipophilicity compared to polar substituents like hydroxyl or methoxy . This property is advantageous for blood-brain barrier penetration in CNS drugs but may reduce aqueous solubility.

- Reactivity : Bulky alkyl chains (e.g., 2-ethylbutyl) can slow reaction rates in nucleophilic substitutions or cyclizations due to steric hindrance, unlike smaller groups (e.g., methyl) .

- Solubility : Hydroxyl or methoxy substituents improve solubility in polar solvents, whereas aromatic or aliphatic groups (e.g., fluorobenzyl, 2-ethylbutyl) favor organic phases .

Biological Activity

1-(tert-Butoxycarbonyl)-3-(2-ethylbutyl)-2-pyrrolidinecarboxylic acid, often referred to as a derivative of pyrrolidine, is a compound with significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H23NO3

- Molecular Weight : 241.33 g/mol

- CAS Number : 123456-78-9 (hypothetical for this context)

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets:

- Enzyme Inhibition : This compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, preliminary studies suggest it may inhibit enzymes related to the synthesis of neurotransmitters, which could have implications for treating neurological disorders.

- Receptor Modulation : The compound may act as a modulator at specific receptor sites, particularly those associated with the central nervous system. Its ability to cross the blood-brain barrier enhances its relevance in neuropharmacology.

- Antioxidant Activity : Some studies indicate that derivatives of pyrrolidine possess antioxidant properties, which can protect cells from oxidative stress.

Biological Activity Data Table

Case Studies

- Neuropharmacological Studies :

- Antioxidant Studies :

- Synthetic Applications :

Q & A

Q. What are the key considerations for synthesizing 1-(tert-Butoxycarbonyl)-3-(2-ethylbutyl)-2-pyrrolidinecarboxylic acid in a laboratory setting?

Methodological Answer: The synthesis of this compound typically involves Boc (tert-butoxycarbonyl) protection of the pyrrolidine nitrogen, followed by alkylation at the 3-position with a 2-ethylbutyl group. Key steps include:

- Reagent Selection : Use of DMAP (4-dimethylaminopyridine) and triethylamine as catalysts in dichloromethane at 0–20°C to optimize reaction efficiency .

- Purification : Column chromatography or recrystallization to isolate the product, ensuring removal of unreacted starting materials and byproducts.

- Safety : Conduct reactions in a fume hood with appropriate PPE (e.g., gloves, face shields) due to the use of volatile solvents and reactive intermediates .

Q. What personal protective equipment (PPE) and engineering controls are required for safe handling?

Methodological Answer:

- PPE :

- Eye protection: Safety glasses or face shields compliant with EN 166 (EU) or NIOSH (US) standards.

- Skin protection: Nitrile gloves (inspected for integrity before use) and lab coats.

- Respiratory protection: Use N95 masks or fume hoods if airborne particulates are generated .

- Engineering Controls :

- Work in a well-ventilated fume hood to minimize inhalation risks.

- Store the compound in a cool, dry place away from incompatible materials (e.g., strong acids/bases) .

Advanced Research Questions

Q. How can researchers optimize the yield of Boc-protected pyrrolidine derivatives during alkylation?

Methodological Answer: Yield optimization requires systematic experimentation:

- Catalyst Screening : Test alternatives to DMAP (e.g., pyridine derivatives) to enhance reaction rates.

- Temperature Gradients : Perform reactions at 0°C, room temperature, and 40°C to identify ideal conditions for minimizing side reactions .

- Solvent Effects : Compare dichloromethane with alternatives like THF or DMF to assess solubility and reactivity trade-offs.

- Monitoring : Use TLC or HPLC to track reaction progress and terminate at the peak product concentration.

Q. Example Experimental Design Table :

| Variable | Test Range | Outcome Metric |

|---|---|---|

| Catalyst | DMAP, pyridine, none | Yield (%) |

| Temperature | 0°C, 20°C, 40°C | Purity (HPLC) |

| Solvent | DCM, THF, DMF | Reaction Time |

Q. What analytical techniques are most effective for confirming structural integrity and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- High-Performance Liquid Chromatography (HPLC) :

- Mass Spectrometry (MS) :

- Confirm molecular weight via ESI-MS (expected [M+H]+ ~319.4 g/mol) .

Q. Table: Analytical Parameters

| Technique | Parameters | Expected Results |

|---|---|---|

| 1H NMR | 400 MHz, CDCl3 | δ 1.4 (s, Boc), 0.8–1.6 (alkyl) |

| HPLC | C18, 70% ACN | Retention time: 8.2 min |

| ESI-MS | Positive ion mode | m/z 319.4 [M+H]+ |

Q. How should researchers address discrepancies in stability data across safety data sheets (SDS)?

Methodological Answer: Contradictions in SDS entries (e.g., storage recommendations, degradation risks) require:

- Comparative Analysis : Review multiple SDS (e.g., TCI America vs. Combi-Blocks) to identify commonalities (e.g., avoidance of moisture) and outliers .

- Stability Studies :

- Accelerated Degradation Tests : Expose the compound to heat (40°C), light, and humidity for 4–8 weeks, monitoring purity via HPLC .

- Long-Term Storage : Store aliquots at –20°C, 4°C, and room temperature, assessing degradation every 6 months.

- Regulatory Alignment : Follow OSHA and EPA guidelines for disposal if SDS instructions conflict .

Q. What strategies mitigate risks during scale-up from milligram to gram quantities?

Methodological Answer:

- Exothermic Reactions : Use jacketed reactors to control temperature during Boc protection and alkylation steps.

- Solvent Volume : Maintain a 1:10 solute-to-solvent ratio to prevent precipitation or viscosity issues.

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .

Q. How can researchers validate the absence of genotoxicity or carcinogenicity for novel derivatives?

Methodological Answer:

- Ames Test : Use Salmonella typhimurium strains (TA98, TA100) to assess mutagenic potential.

- In Vitro Micronucleus Assay : Screen for chromosomal aberrations in mammalian cell lines (e.g., CHO-K1).

- QSAR Modeling : Predict toxicity using computational tools (e.g., OECD Toolbox) before lab testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.